Ilomastat

Catalog No.
S530471
CAS No.
142880-36-2
M.F
C20H28N4O4
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilomastat

CAS Number

142880-36-2

Product Name

Ilomastat

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1

InChI Key

NITYDPDXAAFEIT-DYVFJYSZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Galardin, GM 6001, GM-6001, GM6001, GM6003, N-(2(R)-2-(hydroxamidocarbonylmethyl)-4-methylpentanoyl)-L-tryptophan methylamide

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC

The exact mass of the compound Ilomastat is 388.21106 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727632. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ilomastat, also known as GM-6001, is a potent, hydroxamate-based broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It functions as a reversible inhibitor by chelating the active site zinc(2+) ion, which is essential for the catalytic activity of MMPs and other zinc-dependent proteases. This mechanism confers potent, low-nanomolar inhibition against a wide range of MMPs, including collagenases (MMP-1, MMP-8), gelatinases (MMP-2, MMP-9), and stromelysins (MMP-3). Its primary role in a procurement context is as a well-characterized research tool for investigating physiological and pathological processes involving extracellular matrix remodeling, such as in cancer biology, wound healing, and fibrosis studies.

While other broad-spectrum MMP inhibitors like Batimastat and Marimastat exist, they are not directly interchangeable with Ilomastat for many research applications. Each inhibitor possesses a distinct inhibitory profile, with varying potencies against the ~23 different MMP subtypes, which can lead to divergent biological outcomes. For example, differences in relative potency against collagenases (MMP-1) versus gelatinases (MMP-2, MMP-9) can alter experimental results in studies of cancer cell invasion or tissue remodeling. Furthermore, procurement decisions are impacted by significant variations in handling properties; Batimastat, for instance, is known for its poor aqueous solubility, making Ilomastat a more practical choice for many cell culture and aqueous buffer-based assays. These differences in biochemical specificity and processability mean that substituting Ilomastat with an alternative requires re-validation and can compromise experimental reproducibility.

Potent, Sub-Nanomolar Inhibition of Key Collagenases and Gelatinases

Ilomastat demonstrates exceptionally potent, sub-nanomolar inhibition against several key MMPs critical to tissue remodeling and disease progression. Direct enzymatic assays report Ki values of 0.4 nM for MMP-1 (fibroblast collagenase), 0.5 nM for MMP-2 (72 kDa gelatinase), 0.1 nM for MMP-8 (neutrophil collagenase), and 0.2 nM for MMP-9 (92 kDa gelatinase). This contrasts with its more moderate inhibition of MMP-3 (stromelysin) at 27 nM, providing a distinct profile of high potency against collagen and gelatin-degrading enzymes.

Evidence DimensionInhibition Constant (Ki)
Target Compound DataMMP-1: 0.4 nM; MMP-2: 0.5 nM; MMP-8: 0.1 nM; MMP-9: 0.2 nM
Comparator Or BaselineMMP-3 (Stromelysin): 27 nM
Quantified Difference67-fold more potent against MMP-1 than MMP-3; 270-fold more potent against MMP-8 than MMP-3.
ConditionsCell-free enzymatic assays with purified human MMPs.

This specific high-potency profile allows for the effective inhibition of collagen and gelatin degradation at concentrations that have a reduced effect on stromelysin-1 activity, a key differentiator for targeted studies.

Superior Handling and Solubility Profile vs. First-Generation Inhibitors

Ilomastat offers a significant processability advantage over the comparator Batimastat (BB-94) due to solubility characteristics. Ilomastat is readily soluble in DMSO at concentrations of at least 25 mg/mL. In contrast, Batimastat is noted for its poor water solubility, which historically limited its use to intraperitoneal or intrapleural suspensions in clinical settings rather than systemic administration. While Ilomastat can precipitate from aqueous solutions at high concentrations (e.g., >100 µM), its high DMSO solubility allows for the preparation of concentrated stock solutions suitable for dilution into a wide range of aqueous buffers and cell culture media for routine laboratory use.

Evidence DimensionSolubility in DMSO
Target Compound DataSoluble to at least 25 mg/mL
Comparator Or BaselineBatimastat (BB-94): Characterized by poor aqueous solubility, limiting formulation options.
Quantified DifferenceNot directly quantified, but Ilomastat's solubility profile enables straightforward preparation of stock solutions for in vitro use, a known challenge for Batimastat.
ConditionsStandard laboratory solvents (DMSO, aqueous buffers).

For buyers conducting cell-based assays or experiments requiring aqueous buffers, Ilomastat's superior handling and solubility profile reduces preparation time, minimizes precipitation risks, and improves experimental reproducibility compared to less soluble alternatives.

Demonstrated Efficacy in Modulating Cell-Matrix Interactions and Contraction

Ilomastat has been shown to effectively inhibit fibroblast-mediated collagen matrix contraction, a key process in tissue remodeling and fibrosis. In an in vitro model using fibroblast-populated collagen lattices, Ilomastat at 10 µM significantly inhibited lattice contraction compared to controls. The effect was reversible, with contraction resuming upon removal of the inhibitor. This functional efficacy in a complex 3D biological system demonstrates that Ilomastat's enzymatic inhibition translates directly to the modulation of cell-driven matrix reorganization, a critical function for studies in wound healing and fibrosis.

Evidence DimensionInhibition of Fibroblast-Mediated Collagen Contraction
Target Compound DataSignificantly inhibited contraction at 10 µM
Comparator Or BaselineUntreated control lattices
Quantified DifferenceStatistically significant inhibition (P < 0.05) vs. control.
ConditionsFibroblast-populated type I collagen lattices in vitro.

This provides evidence that Ilomastat is not just an enzyme inhibitor but a functionally active modulator in 3D cell culture models, making it a reliable choice for researchers studying the cellular mechanics of tissue remodeling.

Use as a Potent, Soluble Control in MMP-focused Cell-Based Assays

Due to its high potency against key MMPs and favorable solubility in DMSO for preparing stock solutions, Ilomastat is well-suited as a positive control or benchmark inhibitor in cell-based assays like invasion (Boyden chamber), migration, and 3D culture models. Its reliable performance and ease of handling make it a practical choice over inhibitors with poor solubility like Batimastat.

Investigating Collagen and Gelatin-Dominant Pathologies

Researchers studying diseases where the degradation of collagen and gelatin is a primary driver, such as specific cancers, arthritis, or fibrosis, can leverage Ilomastat's specific inhibitory profile. Its sub-nanomolar potency against collagenases (MMP-1, -8) and gelatinases (MMP-2, -9) allows for targeted inhibition of these enzyme classes at concentrations that are less active against stromelysin-1 (MMP-3).

Modulating Fibroblast Activity in Wound Healing and Fibrosis Models

Ilomastat is a validated tool for studying the role of MMPs in fibrosis. Its demonstrated ability to inhibit fibroblast-mediated collagen matrix contraction makes it a suitable agent for in vitro and ex vivo models of wound healing, surgical scarring, and fibrotic tissue remodeling.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

388.21105539 Da

Monoisotopic Mass

388.21105539 Da

Heavy Atom Count

28

Appearance

Beige to brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I0403ML141

MeSH Pharmacological Classification

Matrix Metalloproteinase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Other CAS

142880-36-2

Wikipedia

Ilomastat

Dates

Last modified: 08-15-2023
1: Bencsik P, Pálóczi J, Kocsis GF, Pipis J, Belecz I, Varga ZV, Csonka C, Görbe A, Csont T, Ferdinandy P. Moderate inhibition of myocardial matrix metalloproteinase-2 by ilomastat is cardioprotective. Pharmacol Res. 2014 Feb;80:36-42. doi: 10.1016/j.phrs.2013.12.007. Epub 2013 Dec 28. PubMed PMID: 24380772.
2: Parkinson G, Gaisford S, Ru Q, Lockwood A, Khalili A, Sheridan R, Khaw PT, Brocchini S, Fadda HM. Characterisation of ilomastat for prolonged ocular drug release. AAPS PharmSciTech. 2012 Dec;13(4):1063-72. doi: 10.1208/s12249-012-9832-1. Epub 2012 Aug 18. PubMed PMID: 22903888; PubMed Central PMCID: PMC3513442.
3: Senhao L, Dongqin Q. Preparation and in vitro evaluation of an ilomastat microemulsion gel by a self-microemulsifying system. Pharmazie. 2012 Feb;67(2):156-60. PubMed PMID: 22512086.
4: Yeh DY, Lin HI, Feng NH, Chen CF, Wang D, Wang NT. Matrix metalloprotease expressions in both reperfusion lung injury and oleic acid lung injury models and the protective effects of ilomastat. Transplant Proc. 2009 Jun;41(5):1508-11. doi: 10.1016/j.transproceed.2009.02.076. PubMed PMID: 19545667.
5: Wang YD, Wang W. Protective effect of ilomastat on trinitrobenzenesulfonic acid-induced ulcerative colitis in rats. World J Gastroenterol. 2008 Oct 7;14(37):5683-8. PubMed PMID: 18837084; PubMed Central PMCID: PMC2748202.
6: Ledour G, Moroy G, Rouffet M, Bourguet E, Guillaume D, Decarme M, Elmourabit H, Augé F, Alix AJ, Laronze JY, Bellon G, Hornebeck W, Sapi J. Introduction of the 4-(4-bromophenyl)benzenesulfonyl group to hydrazide analogs of Ilomastat leads to potent gelatinase B (MMP-9) inhibitors with improved selectivity. Bioorg Med Chem. 2008 Sep 15;16(18):8745-59. doi: 10.1016/j.bmc.2008.07.041. Epub 2008 Jul 20. PubMed PMID: 18782669.
7: Moroy G, Denhez C, El Mourabit H, Toribio A, Dassonville A, Decarme M, Renault JH, Mirand C, Bellon G, Sapi J, Alix AJ, Hornebeck W, Bourguet E. Simultaneous presence of unsaturation and long alkyl chain at P'1 of Ilomastat confers selectivity for gelatinase A (MMP-2) over gelatinase B (MMP-9) inhibition as shown by molecular modelling studies. Bioorg Med Chem. 2007 Jul 15;15(14):4753-66. Epub 2007 May 6. PubMed PMID: 17512742.
8: Kocer SS, Walker SG, Zerler B, Golub LM, Simon SR. Metalloproteinase inhibitors, nonantimicrobial chemically modified tetracyclines, and ilomastat block Bacillus anthracis lethal factor activity in viable cells. Infect Immun. 2005 Nov;73(11):7548-57. PubMed PMID: 16239558; PubMed Central PMCID: PMC1273843.
9: Wong TT, Mead AL, Khaw PT. Prolonged antiscarring effects of ilomastat and MMC after experimental glaucoma filtration surgery. Invest Ophthalmol Vis Sci. 2005 Jun;46(6):2018-22. PubMed PMID: 15914618.
10: Antonelli PJ, Schultz GS, Sundin DJ, Pemberton PA, Barr PJ. Protease inhibitors alpha1-antitrypsin and ilomastat are not ototoxic in the chinchilla. Laryngoscope. 2003 Oct;113(10):1764-9. PubMed PMID: 14520103.
11: Antonelli PJ, Schultz GS, Kim KM, Cantwell JS, Sundin DJ, Pemberton PA, Barr PJ. Alpha 1-antitrypsin and ilomastat inhibit inflammatory proteases present in human middle ear effusions. Laryngoscope. 2003 Aug;113(8):1347-51. PubMed PMID: 12897557.

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